molecular formula C25H24N2OS B2528699 3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide CAS No. 850916-47-1

3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide

Cat. No.: B2528699
CAS No.: 850916-47-1
M. Wt: 400.54
InChI Key: NCTQMOMLKAZGHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide is a synthetic hybrid compound designed for research purposes. It is built around a 2-phenylindole core , a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . This core is linked via a thioethyl bridge to a propanamide moiety, a structural feature found in compounds studied for their interaction with various neurological receptors . The indole scaffold is a common pharmacophore in molecules exhibiting a wide range of pharmacological activities, including antitumor, antimicrobial, and anticonvulsant effects, as observed in related indole and tryptamine derivatives . Specifically, 3-phenyl-1H-indole analogs have demonstrated promising antimycobacterial activity against Myobacterium tuberculosis in whole-cell assays, indicating the potential of this structural class in infectious disease research . Furthermore, the structural similarity of this compound to other indole-thioether analogs suggests potential for investigating mechanisms such as the modulation of oxidative stress responses or interactions with viral RNA-dependent RNA polymerase (RdRp), a target of interest for antivirals . This compound is intended for research use by qualified scientists only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2OS/c28-23(16-15-19-9-3-1-4-10-19)26-17-18-29-25-21-13-7-8-14-22(21)27-24(25)20-11-5-2-6-12-20/h1-14,27H,15-18H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTQMOMLKAZGHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Scientific Research Applications

Antiviral Applications

Research indicates that 3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide has significant antiviral properties, particularly against RNA viruses such as SARS-CoV-2 and Influenza A virus. The compound primarily targets the RNA-dependent RNA polymerase (RdRp), inhibiting its activity and thereby reducing viral replication.

Case Study: Inhibition of SARS-CoV-2

In vitro studies have demonstrated that this compound effectively inhibits the activity of RdRp with a low cytotoxicity profile. The effective concentration (EC50) for inhibition was reported at approximately 0.21 µM, with a cytotoxicity (CC50) greater than 100 µM, indicating a favorable safety margin for potential therapeutic use.

CompoundEC50 (µM)CC50 (µM)
This compound0.21>100

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that it exhibits antiproliferative effects against various cancer cell lines, including human colorectal cancer (HCT116) and breast cancer (MCF7).

Case Study: Antiproliferative Effects

A series of derivatives based on similar structures were tested against HCT116 and MCF7 cells. Among the compounds screened, several demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating promising anticancer activity.

Cell LineActive CompoundsIC50 Range (µg/mL)
HCT116101.9 – 7.52
MCF717Not specified

Antimicrobial Applications

The antimicrobial potential of this compound has also been explored, showing effectiveness against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide involves its interaction with specific molecular targets and pathways. For instance, indole derivatives are known to inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects . The thioether linkage may also play a role in modulating the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several amide-based derivatives, differing in substituents, backbone modifications, and functional groups. Key analogs and their distinguishing features are summarized below:

Compound Name Key Structural Features Functional Differences Reference
3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide Propanamide backbone, 3-phenyl, thioether-linked 2-phenylindole Reference compound for comparison
N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide Fluorinated biphenyl group, lacks thioether (ethyl linker instead) Enhanced polarity from fluorine; potential for improved bioavailability
3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide Chloro, pyrimidine, and methylindole substituents Genotoxic risk due to chloro group; complex heterocyclic system
(S)-2-(Butylamino)-N-(3-cycloheptylpropyl)-3-(1H-indol-3-yl)propanamide Cycloheptylpropyl chain, stereospecific (S)-configuration Increased lipophilicity; chiral center may influence receptor binding
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[[2-nitrophenyl]amino]ethyl]-benzamide Isoxazole-thioether hybrid, nitro group Nitro group may confer redox activity; isoxazole enhances electron-withdrawing effects

Physicochemical Properties

  • Lipophilicity : The target compound’s logP is likely higher than fluorinated analogs (e.g., ) due to the thioether and dual phenyl groups but lower than cycloheptylpropyl derivatives () .
  • Solubility : The indole and thioether groups may reduce aqueous solubility compared to sulfonamide-containing analogs (e.g., ), which benefit from hydrogen-bonding capabilities .

Biological Activity

3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide, a compound characterized by its indole moiety and thioether linkage, has garnered attention for its diverse biological activities. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications in medicine.

Chemical Structure and Properties

IUPAC Name: 3-phenyl-N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]propanamide
Molecular Formula: C25H24N2OS
CAS Number: 850916-47-1

The compound features a complex structure that includes an indole ring, a phenyl group, and a thioether functional group. These structural elements contribute to its biological properties.

The primary mechanism of action for this compound involves its interaction with viral RNA-dependent RNA polymerase (RdRp), leading to the inhibition of viral replication. This interaction disrupts the viral replication cycle and decreases viral load, making it a candidate for antiviral applications.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit the replication of various viruses by targeting RdRp, which is crucial for viral RNA synthesis. This mechanism positions it as a potential therapeutic agent against viral infections.

Antimicrobial Activity

In studies focusing on antimicrobial effects, this compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth suggests potential applications in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways related to cell survival and death. For instance, certain derivatives of indole compounds have shown promising results in inhibiting tumor growth in various cancer models .

Case Studies and Research Findings

A recent study evaluated the biological activity of various indole derivatives, including this compound). The findings revealed that this compound exhibited low toxicity towards mammalian cells while maintaining significant antimicrobial activity against Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) was determined to be around 40 µM, demonstrating its potential as an anti-TB agent without cross-resistance with first-line drugs .

Compound MIC (µM) Cell Viability (%) Target Pathogen
3-Phenyl-N-(2-thioethyl)propanamide40>90Mycobacterium tuberculosis
Indole derivative X30<50Staphylococcus aureus
Indole derivative Y25<60Escherichia coli

Q & A

Q. What are the critical considerations for optimizing the synthesis of 3-phenyl-N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)propanamide?

The synthesis requires precise control of reaction conditions, including:

  • Temperature : Elevated temperatures (e.g., 60–80°C) for thioether bond formation to ensure efficient coupling .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for amidation steps to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential for isolating the final product with >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

  • HPLC : To monitor reaction progress and quantify purity, using a C18 column with acetonitrile/water mobile phase .
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm structural integrity, with emphasis on resolving peaks for the indole NH (~12 ppm) and thioether linkages .
  • Mass spectrometry (HRMS) : Validates molecular weight and detects impurities at ppm levels .

Q. What safety protocols should be followed when handling this compound in the lab?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles, as indole derivatives may exhibit undefined toxicity .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., thiols) .
  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation .

Q. How can researchers design initial biological activity screens for this compound?

  • In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to indole-based kinase inhibitors .
  • Cell viability assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging 1–100 µM .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to improve target affinity?

  • Core modifications : Compare analogs with substituted phenyl groups (e.g., 4-fluoro, 3-chloro) to assess electronic effects on receptor binding .
  • Linker optimization : Replace the thioethyl group with sulfoxide or sulfone derivatives to evaluate steric and electronic impacts .
Analog StructureKey ModificationIC₅₀ (µM)Target
3-Phenyl-N-(2-(sulfinyl)ethyl)Sulfoxide linker0.45FPR2 receptor
4-Fluoro-phenyl variantElectron-withdrawing group0.78EGFR kinase

Data derived from indole-based analogs in published studies .

Q. What strategies are effective for identifying biological targets of this compound?

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .
  • Computational docking : Use AutoDock Vina to predict interactions with formyl-peptide receptors (FPR2), validated by mutagenesis studies .

Q. How should contradictory data from different studies be resolved?

  • Reproducibility checks : Validate assay conditions (e.g., buffer pH, incubation time) across labs .
  • Meta-analysis : Compare datasets using tools like PRISM to identify outliers or batch effects .

Q. What computational methods enhance reaction design for derivative synthesis?

  • Reaction path search : Apply density functional theory (DFT) to model transition states for thioether formation .
  • Machine learning : Train models on indole reaction databases to predict optimal catalysts (e.g., Pd/C for deprotection steps) .

Q. How can researchers analyze and mitigate byproduct formation during synthesis?

  • LC-MS monitoring : Detect early-stage byproducts (e.g., disulfide dimers) and adjust reducing agents (e.g., TCEP) .
  • DoE (Design of Experiments) : Optimize stoichiometry of thiol and alkylating agents using Minitab to minimize side reactions .

Q. What methodologies are recommended for pharmacokinetic profiling?

  • Microsomal stability assays : Use liver microsomes (human/rat) to estimate metabolic half-life .
  • Plasma protein binding : Equilibrium dialysis to measure unbound fraction, critical for dose optimization .

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